![molecular formula C16H9F3N4O B5812397 5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)
5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has various applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of protein kinase activity. This compound binds to the ATP-binding pocket of protein kinases and prevents the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to the suppression of cell growth and proliferation, making it a potential drug candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its specificity for protein kinases. This compound has a high affinity for the ATP-binding pocket of protein kinases, making it a useful tool for the study of protein kinase activity. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Orientations Futures
There are several potential future directions for the use of 5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Another direction is the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research can be done to explore the potential toxicity of this compound and to develop safer derivatives.
Méthodes De Synthèse
The synthesis of 5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 2-aminobenzonitrile with 2-bromo-1,1,1-trifluoroethane in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethyl sulfoxide (DMSO) at a temperature of 150°C for 12 hours. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has various applications in scientific research. It has been used as a probe for the detection of protein kinase activity and as a potential inhibitor of the Aurora A kinase. It has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
5-naphthalen-2-yl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O/c17-16(18,19)14-21-15-20-12(8-13(24)23(15)22-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCOVIQPCZDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)N4C(=N3)N=C(N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(naphthalen-2-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

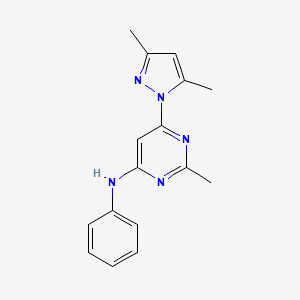

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
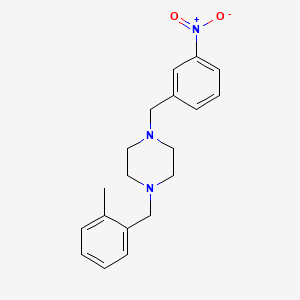
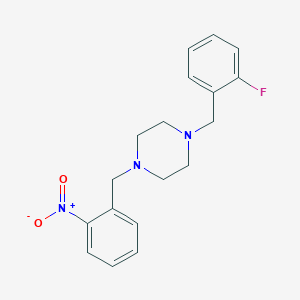
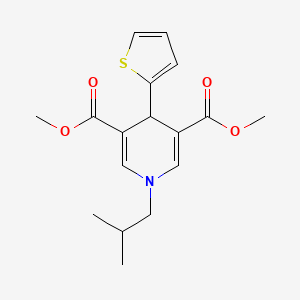

![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)


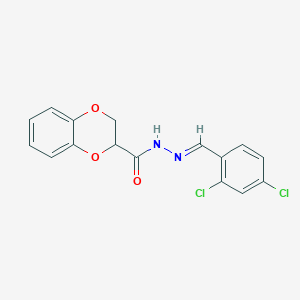
![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)